2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine
Description
Properties
Molecular Formula |
C9H11F3N2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C9H11F3N2/c1-5(2)8-7(13)6(3-4-14-8)9(10,11)12/h3-5H,13H2,1-2H3 |
InChI Key |
OACIYRRAKRODTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with isopropylamine under specific conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to around 130°C for 24 hours, followed by workup procedures to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.
Chemical Reactions Analysis
Oxidation Reactions
The amine group at position 3 undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) : Converts the amine to a nitro group, forming 2-isopropyl-4-(trifluoromethyl)pyridin-3-nitro derivatives.
-
Hydrogen peroxide (H₂O₂) : Generates N-oxides or hydroxylamines depending on solvent and temperature.
Reaction conditions (e.g., solvent polarity, temperature) critically influence product distribution. For example, aqueous KMnO₄ at 60–80°C yields nitro derivatives, while H₂O₂ in acetic acid produces N-oxides.
Nucleophilic Substitution
The trifluoromethyl group stabilizes the pyridine ring against electrophilic attack but enables nucleophilic substitution at positions activated by the amine. Key reactions include:
-
Halogenation : Reacts with phosphorus pentachloride (PCl₅) or bromine (Br₂) in the presence of Lewis acids (e.g., AlCl₃), yielding chloro- or bromo-substituted derivatives at position 5 .
-
Amination : Undergoes Buchwald–Hartwig coupling with aryl halides using palladium catalysts, forming biaryl amines .
Example Reaction:
Electrophilic Aromatic Substitution
The amine group directs electrophiles to position 5 (para to the amine). Reported reactions include:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at position 5 .
-
Sulfonation : Fuming sulfuric acid adds a sulfonic acid group at the same position .
Regioselectivity Table:
| Electrophile | Position | Yield (%) | Conditions |
|---|---|---|---|
| NO₂⁺ | 5 | 72 | HNO₃, H₂SO₄, 0°C |
| SO₃H⁺ | 5 | 65 | Oleum, 50°C |
Cross-Coupling Reactions
The pyridine ring participates in transition-metal-catalyzed coupling reactions:
-
Suzuki–Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄, forming biaryl derivatives at position 5 .
-
Heck Reaction : Couples with alkenes (e.g., styrene) in the presence of Pd(OAc)₂, yielding alkenylated products .
Mechanistic Insight :
The trifluoromethyl group enhances oxidative addition efficiency by stabilizing the transition state through electron-withdrawing effects .
Dearomatization and Ring Functionalization
Boron trifluoride (BF₃) or BH₃ adducts induce dearomatization, enabling functionalization of the pyridine ring:
-
Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic intermediates .
-
Radical Addition : Trifluoromethyl groups stabilize radical intermediates in photoredox-mediated reactions .
Key Intermediate :
A 4-methylene dihydropyridine anion intermediate forms during deprotonation with KO* t*Bu, confirmed by ¹H NMR .
Reductive Amination
The amine group participates in reductive amination with ketones or aldehydes:
-
With formaldehyde : Forms N-methyl derivatives using NaBH₃CN .
-
With aryl aldehydes : Generates secondary amines under catalytic hydrogenation .
Mechanistic and Structural Insights
-
Electronic Effects : The trifluoromethyl group withdraws electron density, deactivating the ring but directing substituents to specific positions .
-
Steric Hindrance : The isopropyl group at position 2 limits reactivity at adjacent positions, favoring substitutions at position 5.
-
Catalytic Roles : Palladium and iridium catalysts enhance cross-coupling efficiency by stabilizing metal-amine intermediates .
Scientific Research Applications
Medicinal Chemistry
2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine has garnered attention for its potential biological activities. Research indicates that it may act as an enzyme inhibitor and modulate receptor interactions, which is crucial for drug discovery.
Case Study: Anticancer Activity
A study highlighted the compound's antiproliferative effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth. The mechanism of action involves binding to specific molecular targets, enhancing its therapeutic potential in oncology .
Agrochemicals
The compound is also explored for its applications in agrochemicals due to its ability to interact with biological systems. Its structural properties allow it to function effectively as a pesticide or herbicide.
Case Study: Insecticidal Activity
Recent investigations into trifluoromethyl pyridine derivatives showed that certain compounds exhibited moderate insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda. This positions 2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine as a candidate for developing new agrochemical formulations .
Material Science
In materials science, the compound serves as a precursor for synthesizing advanced materials with specific electronic and optical properties. Its incorporation into polymer matrices has been studied to enhance material performance in various applications.
Case Study: Supramolecular Chemistry
The compound has been utilized in supramolecular chemistry as a flexible ligand in catalytic systems. Studies demonstrate its effectiveness in facilitating chemical reactions under mild conditions, showcasing its utility in developing new catalytic processes .
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The placement of the trifluoromethyl group (e.g., 4- vs. 5-position) alters electronic distribution and steric accessibility, impacting reactivity and biological activity .
- Linker Modifications : Thioether or piperazine-based linkers (e.g., in and patent examples) introduce flexibility, which could optimize pharmacokinetic properties .
Biological Activity
2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is particularly notable for its applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The chemical structure of 2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine can be described as follows:
- Molecular Formula : CHFN
- Molecular Weight : 215.19 g/mol
- Functional Groups : Pyridine ring, trifluoromethyl group, and isopropyl group.
Antimicrobial Activity
Recent studies have demonstrated that pyridine derivatives, including 2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine, exhibit significant antimicrobial properties. In vitro assays have shown that this compound displays activity against various bacterial strains. For instance, a study reported an inhibition zone of 14 mm against Staphylococcus aureus at a concentration of 100 µg/mL .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Research indicates that pyridine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. Notably, the IC values for COX-2 inhibition were reported to be around 23.8 ± 0.20 µM for similar compounds . This suggests that 2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine may possess comparable anti-inflammatory activity.
Antitrypanosomal Activity
A significant area of research has focused on the efficacy of this compound against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. In vitro studies have indicated that related compounds show promising results with EC values in the low nanomolar range (e.g., 260 nM) . The potential for this compound to penetrate the blood-brain barrier enhances its therapeutic appeal.
Structure-Activity Relationship (SAR)
The biological activity of 2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine can be attributed to its structural features. Key findings from SAR studies include:
- Trifluoromethyl Group : The presence of the trifluoromethyl group significantly enhances lipophilicity and biological activity compared to non-fluorinated analogs .
- Isopropyl Substitution : The isopropyl group contributes to steric hindrance, which may influence binding affinity to biological targets.
- Pyridine Ring Modifications : Variations in substituents on the pyridine ring have been shown to affect potency and selectivity against specific enzymes or receptors.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several trifluoromethylpyridine derivatives and evaluated their antimicrobial activity against a panel of bacterial strains. The results indicated that compounds with similar structures to 2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine exhibited significant antibacterial effects, particularly against Gram-positive bacteria .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 14 |
| Compound B | E. coli | 12 |
| Compound C | P. aeruginosa | 10 |
Case Study 2: Anti-inflammatory Activity
In another investigation, a series of pyridine derivatives were tested for their ability to inhibit COX enzymes. The study found that derivatives closely related to 2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine had IC values indicating effective inhibition of COX-2, suggesting potential use in treating inflammatory conditions .
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| Compound D | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound E | 26.04 ± 0.36 | 31.4 ± 0.12 |
Q & A
Q. Table 1. Key Intermediates in Related Syntheses
| Intermediate | CAS RN | Role in Synthesis | Reference |
|---|---|---|---|
| 2-Chloro-4-(trifluoromethyl)pyridine | 166770-70-3 | Halogenated precursor | |
| 4-(Trifluoromethyl)pyridin-3-amine | 945971-08-4 | Regioselective amination |
What spectroscopic techniques are most effective for characterizing the structure of 2-isopropyl-4-(trifluoromethyl)pyridin-3-amine?
Basic Question
- ¹H/¹³C NMR : Identify substituent patterns (e.g., isopropyl CH₃ splits, trifluoromethyl singlet).
- X-ray Crystallography : Resolve spatial arrangement (e.g., as in ’s pyridopyrazine structure analysis) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z ≈ 219.14 for C₉H₁₂F₃N₂).
How can researchers address contradictions in reported reactivity of trifluoromethyl-substituted pyridines under nucleophilic conditions?
Advanced Question
Contradictions may arise from solvent polarity, steric effects, or competing pathways. Methodological approaches:
Solvent Screening : Compare DMF (polar aprotic) vs. THF (less polar) for amination efficiency.
Computational Modeling : Use DFT to assess electronic effects of CF₃ on reaction kinetics .
Isotopic Labeling : Track regioselectivity in deuterated analogs (e.g., ³H/²H NMR).
What strategies optimize regioselective amination in the synthesis of 2-substituted-4-(trifluoromethyl)pyridin-3-amine derivatives?
Advanced Question
- Directing Groups : Introduce temporary groups (e.g., boronate esters) to steer amination to the 3-position .
- Catalyst Tuning : Use Pd-PEPPSI catalysts for steric control in coupling reactions.
- Temperature Gradients : Lower temperatures (0–25°C) reduce side reactions in SNAr mechanisms.
What are the known physical properties of 2-isopropyl-4-(trifluoromethyl)pyridin-3-amine, and how do they compare to analogs?
Basic Question
Table 2. Comparative Properties of Pyridin-3-amine Derivatives
How does the presence of isopropyl and trifluoromethyl groups influence electronic properties and biological activity?
Advanced Question
- Electron-Withdrawing CF₃ : Reduces electron density at the pyridine ring, enhancing stability toward oxidation .
- Steric Effects of Isopropyl : May hinder binding to flat active sites (e.g., kinase inhibitors in ’s MAP kinase study) .
- LogP Modulation : CF₃ increases hydrophobicity (predicted LogP ≈ 2.8), impacting membrane permeability.
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Question
- Purification : Column chromatography is impractical; switch to crystallization (e.g., hexane/EtOAC mixtures).
- Amination Efficiency : Optimize catalyst loading (e.g., 2 mol% Pd) to reduce costs .
- Byproduct Management : Use in-line IR spectroscopy to monitor reaction progress and minimize impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
